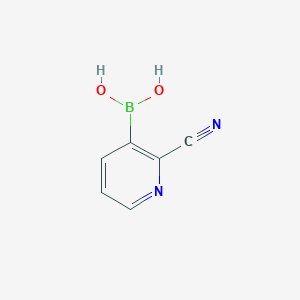

2-Cyanopyridin-3-borsäure

Übersicht

Beschreibung

“(2-Cyanopyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is used in Suzuki reactions .

Synthesis Analysis

The synthesis of “(2-Cyanopyridin-3-yl)boronic acid” involves careful control of temperature and stoichiometry . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular formula of “(2-Cyanopyridin-3-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 g/mol . The IUPAC name for this compound is (2-cyanopyridin-3-yl)boronic acid .Chemical Reactions Analysis

Boronic acids, including “(2-Cyanopyridin-3-yl)boronic acid”, have been widely used in a wide range of organic reactions . They are also applied to the synthesis of compounds containing the boronic acid moiety .Physical and Chemical Properties Analysis

“(2-Cyanopyridin-3-yl)boronic acid” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 148.0444076 g/mol . The topological polar surface area is 77.1 Ų .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Cyanopyridin-3-borsäure: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sie ist besonders nützlich in Suzuki-Miyaura-Kupplungsreaktionen, die eine Schlüsselrolle beim Aufbau von Kohlenstoff-Kohlenstoff-Bindungen spielen . Diese Reaktion ist grundlegend für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika, Agrochemikalien und Polymere.

Sensoranwendungen

Die Borsäuregruppe interagiert mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen. Diese Wechselwirkung wird bei der Entwicklung von Sensoren für verschiedene Anwendungen genutzt. So kann zum Beispiel This compound verwendet werden, um Sensoren zu erzeugen, die Kohlenhydrate nachweisen oder den Glukosespiegel in der Diabetesversorgung überwachen .

Biologische Markierung und Proteinmanipulation

Aufgrund ihrer Reaktivität mit Diolen kann This compound für die biologische Markierung und Proteinmanipulation eingesetzt werden. Sie kann Proteine modifizieren oder Sonden daran anbringen, was für das Verständnis von Proteinfunktionen und -interaktionen in biologischen Systemen unerlässlich ist .

Therapeutische Entwicklung

Borsäuren haben sich in der Entwicklung von Therapeutika als vielversprechend erwiesen. This compound könnte zur Entwicklung neuer Medikamente verwendet werden, die auf bestimmte biologische Pfade abzielen und so einen neuen Ansatz zur Behandlung verschiedener Krankheiten ermöglichen .

Elektrophorese von glykierten Molekülen

Diese Verbindung kann in der Elektrophorese verwendet werden, um glykierte Moleküle zu trennen, die wichtige Biomarker für die Überwachung von Krankheiten wie Diabetes sind. Der Borsäureanteil kann selektiv an Zucker binden und so deren Trennung während der Elektrophorese erleichtern .

Kontrollierte Freisetzungssysteme

Im Bereich der Wirkstoffabgabe kann This compound in Polymere eingearbeitet werden, die auf den Glukosespiegel ansprechen, so dass ein kontrolliertes Freisetzungssystem für Insulin entsteht. Diese Anwendung ist besonders vielversprechend für die Verbesserung der Diabetestherapie .

Fluoreszenzbasierte Aptamerselektion auf DNA-Basis

Die Eigenschaften der Verbindung machen sie für die fluoreszenzbasierte Aptamerselektion auf DNA-Basis, die DNA-Markierung und die Einarbeitung in genomische DNA geeignet. Diese Anwendung ist entscheidend für die Weiterentwicklung der Forschung in der Genomik und molekularen Diagnostik .

Kristalltechnik und Funktionalisierung von Nanostrukturen

This compound: spielt eine Rolle in der Kristalltechnik, wo sie beim Aufbau komplexer Kristallstrukturen hilft. Darüber hinaus kann sie zur Funktionalisierung von Nanostrukturen verwendet werden, was Auswirkungen auf die Materialwissenschaften und Nanotechnologie hat .

Safety and Hazards

“(2-Cyanopyridin-3-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Zukünftige Richtungen

The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Wirkmechanismus

Target of Action

The primary target of 2-Cyanopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Cyanopyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which is the primary biochemical pathway affected by 2-Cyanopyridine-3-boronic acid, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is known for its exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of 2-Cyanopyridine-3-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .

Action Environment

The action of 2-Cyanopyridine-3-boronic acid is influenced by various environmental factors. For instance, the compound requires a dry, cool, and well-ventilated environment for optimal stability . Additionally, the compound’s action can be affected by dust formation, and it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .

Biochemische Analyse

Biochemical Properties

(2-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . In biochemical systems, (2-Cyanopyridin-3-yl)boronic acid interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on biomolecules, leading to the modulation of enzyme activity and protein function .

Cellular Effects

The effects of (2-Cyanopyridin-3-yl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and enzymes. For instance, the reversible binding of the boronic acid group to diols on cell surface receptors can alter receptor activity and downstream signaling cascades . Additionally, (2-Cyanopyridin-3-yl)boronic acid has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, proliferation, and differentiation .

Molecular Mechanism

At the molecular level, (2-Cyanopyridin-3-yl)boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine, threonine, and tyrosine residues on enzymes, leading to enzyme inhibition or activation . This interaction can modulate the catalytic activity of enzymes involved in various biochemical pathways. Additionally, (2-Cyanopyridin-3-yl)boronic acid can bind to nucleophilic sites on DNA and RNA, potentially affecting gene expression and nucleic acid stability . These molecular interactions contribute to the compound’s ability to influence cellular processes and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Cyanopyridin-3-yl)boronic acid can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that (2-Cyanopyridin-3-yl)boronic acid can undergo degradation over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of (2-Cyanopyridin-3-yl)boronic acid in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, (2-Cyanopyridin-3-yl)boronic acid may exhibit toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.

Metabolic Pathways

(2-Cyanopyridin-3-yl)boronic acid is involved in various metabolic pathways, particularly those related to boron metabolism and utilization . This compound can interact with enzymes such as boron transporters and boron-containing cofactors, influencing metabolic flux and metabolite levels. The reversible binding of the boronic acid group to diols and other nucleophilic groups can modulate the activity of enzymes involved in carbohydrate metabolism, amino acid synthesis, and lipid metabolism .

Transport and Distribution

The transport and distribution of (2-Cyanopyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through boron transporters and distributed to various cellular compartments. The interaction of (2-Cyanopyridin-3-yl)boronic acid with binding proteins can influence its localization and accumulation within cells, affecting its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of (2-Cyanopyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of (2-Cyanopyridin-3-yl)boronic acid within subcellular organelles can impact its activity and function, contributing to its role in cellular processes and biochemical reactions .

Eigenschaften

IUPAC Name |

(2-cyanopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXJQAXEPPQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660619 | |

| Record name | (2-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-88-7 | |

| Record name | (2-Cyanopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

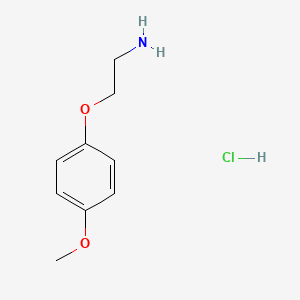

![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)

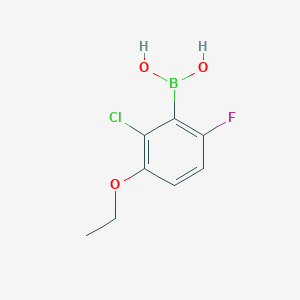

![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)

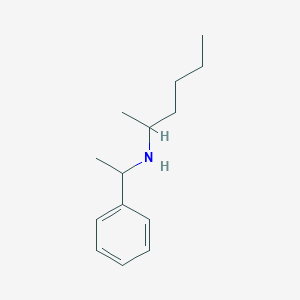

![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)